

Thermodynamic Properties of Cyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cyclohexane

Cat. No.: B10858432

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive database of the thermodynamic properties of **cyclohexane**, detailed experimental methodologies for their determination, and visualizations of key processes and relationships.

Core Thermodynamic Properties of Cyclohexane

Cyclohexane (C₆H₁₂) is a foundational cycloalkane used extensively as a nonpolar solvent and an intermediate in industrial chemistry, notably in the production of nylon. Its thermodynamic characteristics are critical for chemical process design, reaction modeling, and understanding intermolecular forces.

Quantitative Data Summary

The thermodynamic properties of **cyclohexane** have been determined through various experimental techniques. The data below is compiled for standard conditions (298.15 K, 1 bar) unless otherwise noted.

Table 1: Standard Thermodynamic Properties of **Cyclohexane**

Property	Phase	Value	Units
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Liquid	-156.4	kJ/mol
Gas	-123.4	kJ/mol	
Standard Molar Entropy (S°)	Liquid	204.3	J/(mol·K)
Gas	298.2	J/(mol·K)	
Molar Heat Capacity, Constant Pressure (C_p)	Liquid	156.7	J/(mol·K)
Gas	106.1	J/(mol·K)	

Table 2: Phase Transition Properties of **Cyclohexane**

Property	Value	Units
Melting Point (at 1 atm)	6.47 °C	(279.62 K)
Boiling Point (at 1 atm)	80.74 °C	(353.89 K)
Enthalpy of Fusion ($\Delta_{fus} H$)	2.68	kJ/mol
Enthalpy of Vaporization ($\Delta_{vap} H$ at boiling point)	30.0	kJ/mol

Experimental Protocols

The precise measurement of thermodynamic data relies on meticulous experimental procedures. The following sections detail the protocols for key techniques.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a fundamental technique for measuring the heat capacity (C_p) of a substance as a function of temperature.

Principle: The method involves electrically heating a sample in a thermally isolated container (the calorimeter) and measuring the resulting temperature rise. By keeping the surroundings (an adiabatic shield) at the same temperature as the calorimeter, heat exchange is minimized, ensuring that nearly all the electrical energy input is absorbed by the sample.

Detailed Methodology:

- **Sample Preparation:** A precisely weighed, high-purity sample of liquid **cyclohexane** is hermetically sealed within the sample container. The container itself is typically made of a material with a well-characterized heat capacity, such as copper or silver.
- **Apparatus Setup:** The sample container is placed inside a vacuum-sealed chamber. It is surrounded by one or more adiabatic shields, which are equipped with their own heaters and temperature sensors (e.g., thermocouples).
- **Equilibration:** The entire assembly is cooled to the starting temperature of the experiment (e.g., near liquid nitrogen temperatures). The system is allowed to reach thermal equilibrium.
- **Heating Pulse:** A known, constant electrical power (P) is applied to the heater on the sample container for a measured duration of time (t). The total energy input is $Q = P \times t$.
- **Temperature Measurement:** The temperature of the sample container is monitored using a calibrated resistance thermometer (e.g., a platinum resistance thermometer). Temperature readings are taken before the heating pulse (initial drift), during the pulse, and after the pulse (final drift) until a stable thermal equilibrium is re-established.
- **Adiabatic Control:** Throughout the heating period, the temperature of the adiabatic shield is continuously adjusted via a feedback loop to match the temperature of the sample container, minimizing the temperature gradient and thus the heat leak.
- **Calculation:** The temperature rise (ΔT) is determined by extrapolating the pre- and post-heating temperature drifts to the midpoint of the heating period. The total heat capacity of the container and sample (C_{total}) is calculated as $C_{\text{total}} = Q / \Delta T$.
- **Data Correction:** The heat capacity of the empty sample container (determined in separate experiments) is subtracted from C_{total} to yield the heat capacity of the **cyclohexane** sample. This process is repeated incrementally across the desired temperature range.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples at constant volume.

Principle: A known mass of the sample is completely combusted in a high-pressure, sealed container (the "bomb") filled with excess pure oxygen. The heat released by the exothermic reaction is absorbed by a surrounding water bath, and the precisely measured temperature change of the bath allows for the calculation of the heat of combustion.

Detailed Methodology:

- **Sample Preparation:** A liquid **cyclohexane** sample of known mass (typically 0.8-1.2 g) is placed in a quartz or platinum crucible.
- **Fuse Wire Assembly:** A length of fuse wire (e.g., nickel-chromium or platinum) of known mass and combustion energy is attached to the electrodes within the bomb head, with the wire positioned to make contact with the **cyclohexane** sample.
- **Bomb Sealing and Pressurization:** A small, known amount of distilled water (e.g., 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 25-30 atm.
- **Calorimeter Assembly:** The sealed bomb is submerged in a precisely measured mass of water in the calorimeter bucket. The bucket is placed within an insulating jacket to minimize heat exchange with the environment. A high-precision thermometer and a stirrer are placed in the water.
- **Thermal Equilibration:** The stirrer is activated, and the system is allowed to reach a steady state, with the temperature being recorded at regular intervals (e.g., every minute) for approximately 5 minutes to establish a baseline drift.
- **Ignition:** The sample is ignited by passing an electrical current through the fuse wire.
- **Post-Ignition Monitoring:** The temperature is recorded at short intervals as it rises rapidly, and then at longer intervals as it peaks and begins to cool. The monitoring continues for at

least 5 minutes after the maximum temperature is reached to establish the post-combustion drift.

- **Data Analysis:** The corrected temperature rise (ΔT) is determined by accounting for the pre- and post-ignition temperature drifts.
- **Energy Calculation:** The total heat released (q_{total}) is calculated using the formula: $q_{\text{total}} = C_{\text{cal}} * \Delta T$, where C_{cal} is the total heat capacity of the calorimeter system (water, bomb, bucket, etc.). C_{cal} is determined by combusting a standard reference material with a known heat of combustion, such as benzoic acid.
- **Corrections:** The final heat of combustion for **cyclohexane** is calculated by subtracting the heat contributions from the ignition of the fuse wire and the formation of nitric acid (from trace nitrogen in the bomb) from q_{total} . The result is then converted to a molar enthalpy of combustion ($\Delta_c H^\circ$).

Ebulliometry for Vapor Pressure and Enthalpy of Vaporization

Ebulliometry involves the precise measurement of a liquid's boiling point at a controlled pressure.

Principle: By measuring the boiling temperature of **cyclohexane** at various sub-atmospheric pressures, a vapor pressure curve can be constructed. The enthalpy of vaporization ($\Delta_{\text{vap}} H$) can then be derived from the slope of this curve using the Clausius-Clapeyron equation.

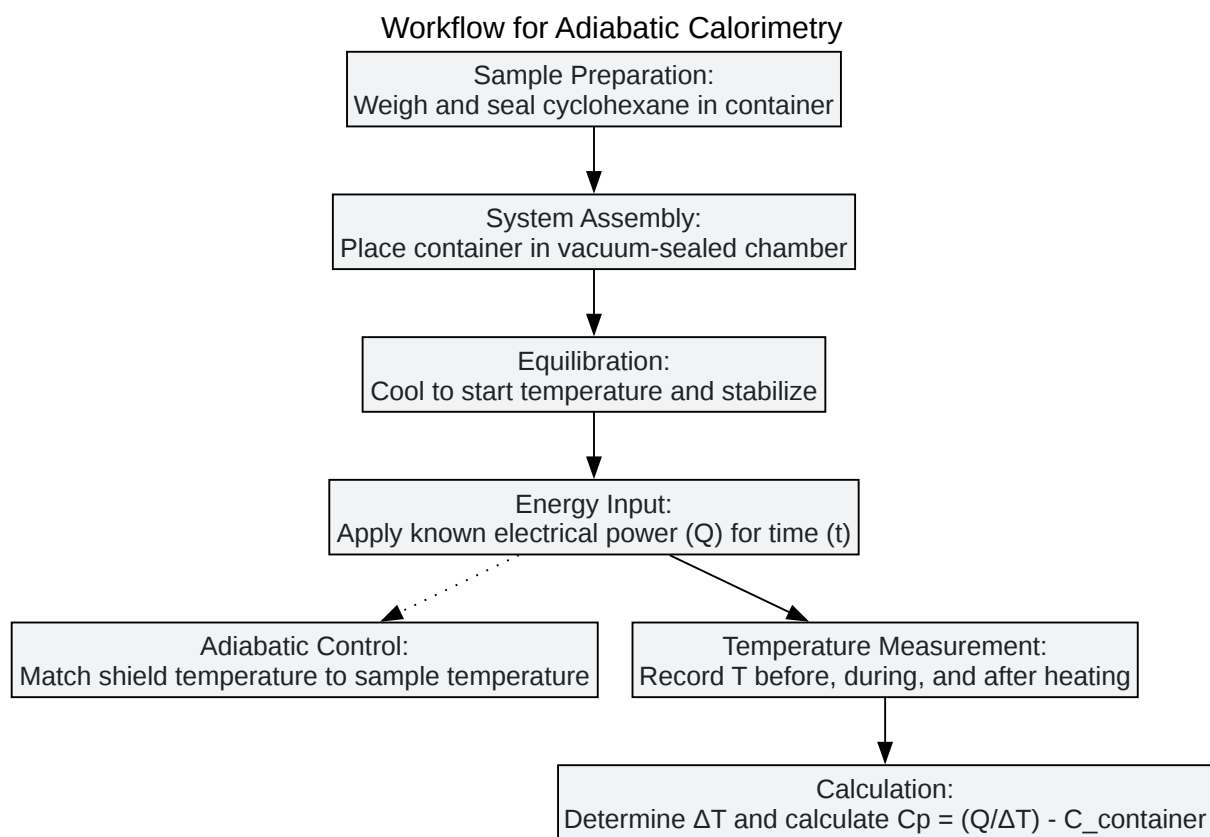
Detailed Methodology:

- **Apparatus:** A Świątosławski-type ebulliometer is commonly used. It consists of a boiler, a Cottrell pump (to spray the boiling liquid over the thermometer), a thermowell for a calibrated thermometer, and a condenser to ensure total reflux.
- **System Preparation:** The ebulliometer is charged with a pure sample of **cyclohexane**. The system is connected to a vacuum pump and a high-precision pressure controller/manometer.
- **Pressure Control:** The system is evacuated and the pressure is set to a desired value by the controller.

- Heating: The **cyclohexane** in the boiler is gently heated. The Cottrell pump ensures that the thermometer is wetted with liquid that is in equilibrium with the vapor phase at the set pressure.
- Boiling Point Measurement: The temperature is monitored until a stable reading is achieved, indicating the boiling point at the controlled pressure.
- Data Collection: The procedure is repeated at various pressures, generating a set of corresponding boiling temperatures (T) and pressures (P).
- Calculation of $\Delta_{\text{vap}}H$: The Clausius-Clapeyron equation, in its integrated form ($\ln(P) = -\Delta_{\text{vap}}H/R * (1/T) + C$), shows that a plot of $\ln(P)$ versus $1/T$ will yield a straight line. The slope of this line is equal to $-\Delta_{\text{vap}}H/R$, where R is the ideal gas constant. From this slope, the enthalpy of vaporization is calculated.

Visualization of Workflows and Relationships

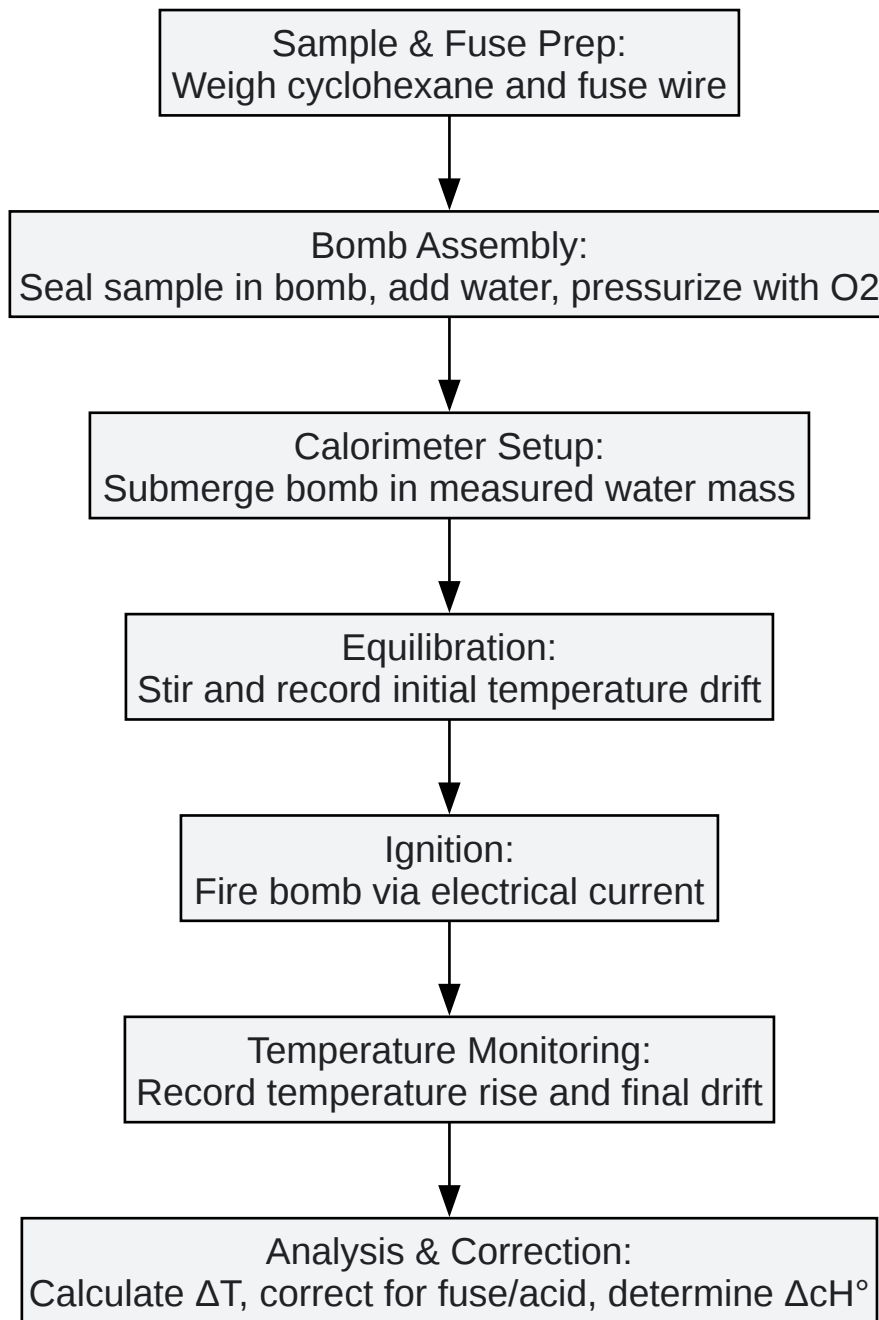
Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Workflow for determining heat capacity using adiabatic calorimetry.

Workflow for Bomb Calorimetry



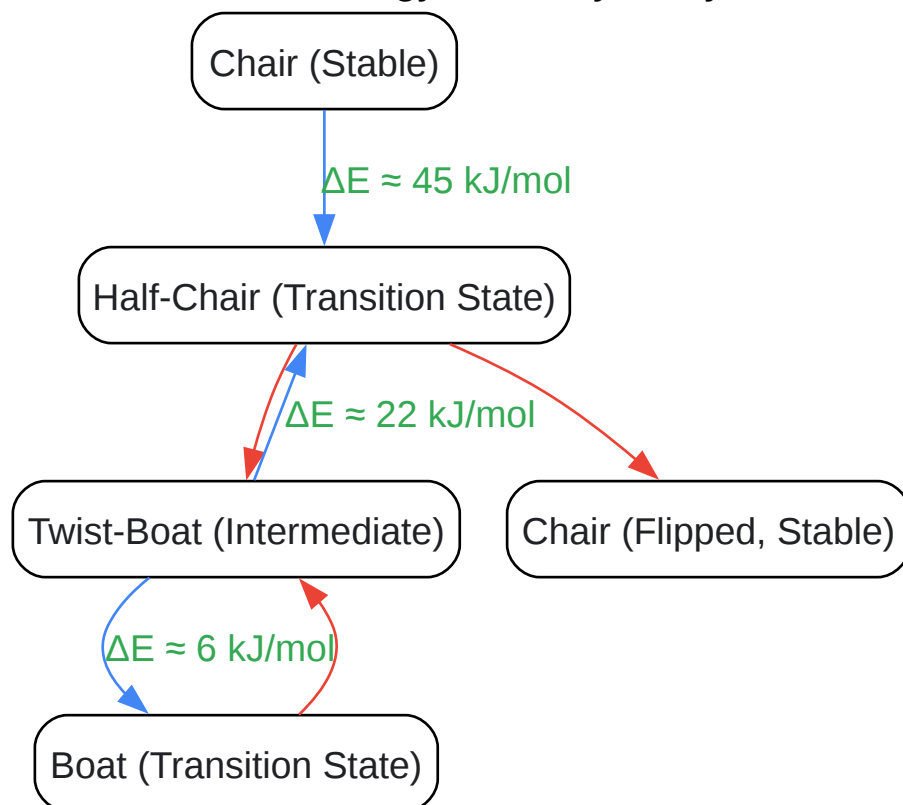
[Click to download full resolution via product page](#)

Caption: Workflow for determining enthalpy of combustion using bomb calorimetry.

Cyclohexane Conformational Energy Pathway

The thermodynamic properties of **cyclohexane** are fundamentally influenced by its conformational isomerism. The molecule predominantly exists in a low-energy "chair" conformation but can interconvert to higher-energy forms.

Conformational Energy Pathway of Cyclohexane



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Thermodynamic Properties of Cyclohexane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10858432#thermodynamic-properties-of-cyclohexane-database\]](https://www.benchchem.com/product/b10858432#thermodynamic-properties-of-cyclohexane-database)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com